molecular formula C23H27NO B14262712 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine CAS No. 131319-44-3

4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine

Katalognummer: B14262712
CAS-Nummer: 131319-44-3
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: XAEAXSBXXRCDAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a morpholine ring attached to a penta-1,2-dien-1-yl group, which is further substituted with dimethyl and diphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine typically involves the reaction of morpholine with a suitable precursor such as 4,4-dimethyl-1,3-diphenylpenta-1,2-diene. This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. For example, the reaction may be facilitated by the presence of a Lewis acid catalyst and conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to ensure the purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions may yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated derivatives or other substituted morpholine compounds.

Wissenschaftliche Forschungsanwendungen

4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(4,4-Dimethyl-1,3-diphenylpenta-1,2-dien-1-yl)morpholine include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a morpholine ring with a highly substituted penta-1,2-dien-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

131319-44-3

Molekularformel

C23H27NO

Molekulargewicht

333.5 g/mol

InChI

InChI=1S/C23H27NO/c1-23(2,3)21(19-10-6-4-7-11-19)18-22(20-12-8-5-9-13-20)24-14-16-25-17-15-24/h4-13H,14-17H2,1-3H3

InChI-Schlüssel

XAEAXSBXXRCDAS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=C=C(C1=CC=CC=C1)N2CCOCC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.